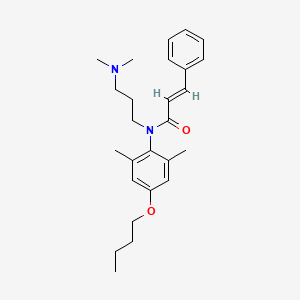
4'-Butoxy-N-(3-(dimethylamino)propyl)-2',6'-dimethylcinnamanilide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4’-Butoxy-N-(3-(dimethylamino)propyl)-2’,6’-dimethylcinnamanilide is a synthetic organic compound with a complex structure It is characterized by the presence of a butoxy group, a dimethylamino propyl chain, and a dimethylcinnamanilide core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4’-Butoxy-N-(3-(dimethylamino)propyl)-2’,6’-dimethylcinnamanilide typically involves multiple steps. One common method includes the following steps:
Formation of the Cinnamanilide Core: The initial step involves the synthesis of the cinnamanilide core. This can be achieved through a condensation reaction between a substituted benzaldehyde and aniline in the presence of an acid catalyst.
Introduction of the Butoxy Group: The butoxy group is introduced via an etherification reaction. This involves the reaction of the cinnamanilide core with butyl bromide in the presence of a base such as potassium carbonate.
Attachment of the Dimethylamino Propyl Chain: The final step involves the introduction of the dimethylamino propyl chain. This can be achieved through a nucleophilic substitution reaction using 3-dimethylaminopropyl chloride.
Industrial Production Methods
Industrial production of 4’-Butoxy-N-(3-(dimethylamino)propyl)-2’,6’-dimethylcinnamanilide follows similar synthetic routes but on a larger scale. The reactions are typically carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
4’-Butoxy-N-(3-(dimethylamino)propyl)-2’,6’-dimethylcinnamanilide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide. This reaction typically leads to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, leading to the formation of alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the dimethylamino propyl chain. Common reagents for these reactions include alkyl halides and acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Alkyl halides, acyl chlorides, polar aprotic solvents.
Major Products Formed
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, amines.
Substitution: Various substituted derivatives depending on the reagents used.
Applications De Recherche Scientifique
4’-Butoxy-N-(3-(dimethylamino)propyl)-2’,6’-dimethylcinnamanilide has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 4’-Butoxy-N-(3-(dimethylamino)propyl)-2’,6’-dimethylcinnamanilide involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to certain receptors or enzymes, thereby modulating their activity. This can lead to various biological responses, such as inhibition of microbial growth or induction of cell death in cancer cells.
Comparaison Avec Des Composés Similaires
4’-Butoxy-N-(3-(dimethylamino)propyl)-2’,6’-dimethylcinnamanilide can be compared with similar compounds such as:
4-Butoxy-N-{[1-(dimethylamino)cyclohexyl]methyl}-3,5-dimethoxybenzamide: Similar structure but with a cyclohexylmethyl group instead of the cinnamanilide core.
Opiranserin: Another compound with a butoxy group and a dimethylamino propyl chain but with different substituents on the aromatic ring.
The uniqueness of 4’-Butoxy-N-(3-(dimethylamino)propyl)-2’,6’-dimethylcinnamanilide lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Propriétés
Numéro CAS |
20682-48-8 |
|---|---|
Formule moléculaire |
C26H36N2O2 |
Poids moléculaire |
408.6 g/mol |
Nom IUPAC |
(E)-N-(4-butoxy-2,6-dimethylphenyl)-N-[3-(dimethylamino)propyl]-3-phenylprop-2-enamide |
InChI |
InChI=1S/C26H36N2O2/c1-6-7-18-30-24-19-21(2)26(22(3)20-24)28(17-11-16-27(4)5)25(29)15-14-23-12-9-8-10-13-23/h8-10,12-15,19-20H,6-7,11,16-18H2,1-5H3/b15-14+ |
Clé InChI |
VJMKZEIQRKGFSK-CCEZHUSRSA-N |
SMILES isomérique |
CCCCOC1=CC(=C(C(=C1)C)N(CCCN(C)C)C(=O)/C=C/C2=CC=CC=C2)C |
SMILES canonique |
CCCCOC1=CC(=C(C(=C1)C)N(CCCN(C)C)C(=O)C=CC2=CC=CC=C2)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


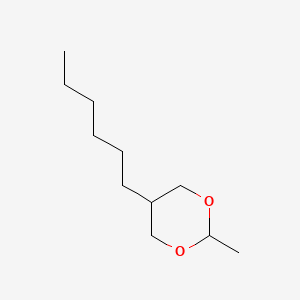
![4-[4-(4-Hydroxyphenoxy)phenoxy]phenol](/img/structure/B14705988.png)
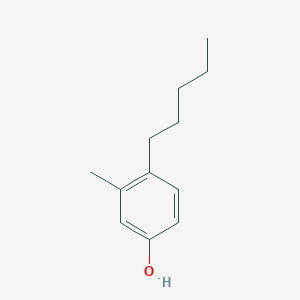
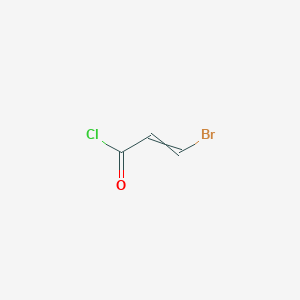
![Methyl 5-chloro-2-(2-{[(4-chlorophenyl)methyl]amino}-2-oxoethoxy)benzoate](/img/structure/B14706010.png)
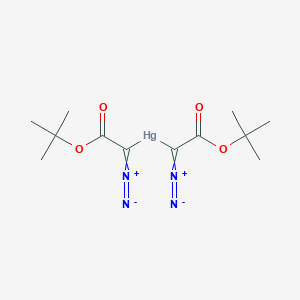

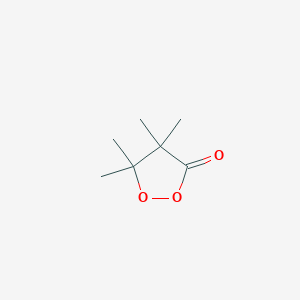
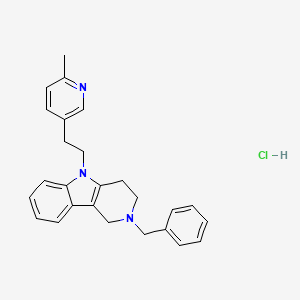
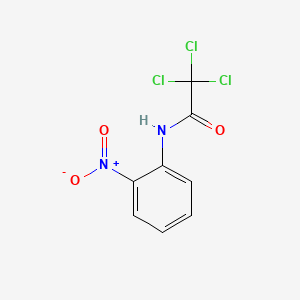


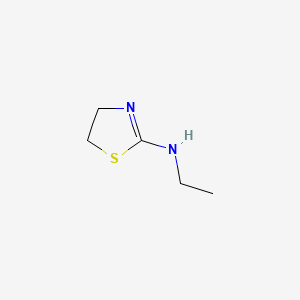
![1-[(2,2-Dimethylaziridin-1-yl)methyl]pyrrolidine](/img/structure/B14706059.png)
